molecular formula C13H18 B3053412 1-tert-Butyl-4-cyclopropylbenzene CAS No. 53578-43-1

1-tert-Butyl-4-cyclopropylbenzene

Cat. No.: B3053412
CAS No.: 53578-43-1
M. Wt: 174.28 g/mol
InChI Key: NNTXNRPVVQIIAZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-cyclopropylbenzene is a substituted aromatic compound featuring a tert-butyl group and a cyclopropyl ring attached to a benzene core. This compound is primarily used in research and development (R&D) settings, particularly in organic synthesis and materials science, where its steric and electronic properties may modulate reaction pathways or material performance.

Properties

CAS No.

53578-43-1

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-tert-butyl-4-cyclopropylbenzene

InChI

InChI=1S/C13H18/c1-13(2,3)12-8-6-11(7-9-12)10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

NNTXNRPVVQIIAZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-tert-Butyl-4-cyclopropylbenzene (Table 1) share substituent patterns that differ in electronic, steric, or functional group characteristics.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Similarity Score* Key Features
This compound tert-Butyl, Cyclopropyl Reference High steric hindrance; strained cyclopropane ring; limited toxicity data
1-(tert-Butyl)-4-(chloromethyl)benzene tert-Butyl, Chloromethyl 0.85 Electron-withdrawing Cl; reactive chloromethyl group
1-(2-Chloroethyl)-4-methylbenzene 2-Chloroethyl, Methyl 0.83 Flexible chloroethyl chain; moderate steric effects
1-(Chloromethyl)-4-isopropylbenzene Chloromethyl, Isopropyl 0.81 Less bulky isopropyl group; increased mobility in reactions

Electronic and Steric Effects

  • Chlorinated Analogs : Compounds like 1-(tert-Butyl)-4-(chloromethyl)benzene and 1-(Chloromethyl)-4-isopropylbenzene exhibit enhanced electrophilicity due to the electron-withdrawing chlorine atom. This facilitates nucleophilic substitution reactions, unlike the cyclopropyl-substituted target compound, which lacks such activating groups .

Reactivity and Stability

  • However, experimental data confirming this are absent in available literature .
  • Chloromethyl vs. Cyclopropyl : Chloromethyl groups (e.g., in 1-(tert-Butyl)-4-(chloromethyl)benzene) are prone to hydrolysis or elimination, whereas the cyclopropyl group likely confers greater thermal stability due to its rigid structure .

Environmental and Toxicological Profiles

Research Implications and Limitations

The comparison highlights critical gaps in empirical data for this compound, particularly in reactivity under varying conditions and ecological impact. While structural analogs provide insights into substituent effects, direct experimental comparisons are necessary to validate inferred properties. Researchers should prioritize toxicity profiling and stability studies to bridge these knowledge gaps.

Preparation Methods

Cyclopropanation via Lithiomethyl Trimethylammonium Triflate Reagent

Reaction Overview

The most robust method for synthesizing 1-tert-butyl-4-cyclopropylbenzene involves a [2+1] cyclopropanation reaction between 4-tert-butylstyrene and a lithiomethyl trimethylammonium triflate ylide. This approach, developed by van der Vlugt and colleagues, leverages in situ generation of a reactive ylide species to form the strained cyclopropane ring.

Reaction Mechanism

The mechanism proceeds through three stages:

  • Ylide Formation : Tetramethylammonium triflate (N(CH₃)₄OTf) reacts with n-butyllithium (C₄H₉Li) in tetrahydrofuran (THF) at 0°C, generating a lithiomethyl trimethylammonium triflate intermediate.
  • Cyclopropanation : The ylide attacks the double bond of 4-tert-butylstyrene, inducing ring closure via a concerted [2+1] cycloaddition.
  • Work-Up : The product is isolated through aqueous extraction and chromatographic purification.

Experimental Procedure

Reagents and Conditions
Component Quantity Role
4-tert-Butylstyrene 263 μL (1.45 mmol) Substrate
Tetramethylammonium triflate 390 mg (1.74 mmol) Ylide precursor
n-Butyllithium (1.6 M in hexane) 1.00 mL (1.60 mmol) Base
Tetrahydrofuran (THF) 20 mL Solvent
Reaction temperature 0°C → room temp Kinetic control
Stepwise Protocol
  • Ylide Preparation : Suspend tetramethylammonium triflate in anhydrous THF at 0°C. Add n-butyllithium dropwise under argon and stir for 30 minutes.
  • Substrate Addition : Introduce 4-tert-butylstyrene to the reaction mixture and stir for 16 hours, allowing gradual warming to room temperature.
  • Work-Up : Quench with water, extract with pentane (3 × 20 mL), wash with brine, and dry over magnesium sulfate.
  • Purification : Perform column chromatography using pentane as the eluent to isolate this compound as a colorless oil (80% yield).

Optimization Insights

  • Stoichiometry : A 1.1:1 ylide-to-substrate ratio minimizes side reactions.
  • Temperature Control : Maintaining 0°C during ylide formation prevents decomposition.
  • Solvent Choice : THF ensures solubility of both ionic intermediates and organic substrates.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral data confirm the product’s structure:

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H 0.60–0.65 m 4H Cyclopropane protons
¹H 1.32 s 9H tert-Butyl group
¹H 6.95–7.25 m 4H Aromatic protons
¹³C 12.4 - - Cyclopropane carbons
¹³C 31.2 - - tert-Butyl carbons
¹³C 125–150 - - Aromatic carbons

Gas Chromatography (GC) Analysis

  • Retention Time : 9.8 minutes (pentane solvent system).
  • Purity : >98% after column chromatography.

Comparative Analysis with Alternative Methods

While the lithiomethyl ylide method is predominant, other cyclopropanation strategies could theoretically apply:

Simmons-Smith Reaction

  • Reagents : Diiodomethane (CH₂I₂) and a zinc-copper couple.
  • Limitations : Poor regioselectivity with bulky substrates like 4-tert-butylstyrene.

Transition Metal-Catalyzed Cyclopropanation

  • Catalysts : Rhodium(II) or copper(I) complexes.
  • Challenges : Compatibility issues with electron-rich aromatic systems.

Current literature lacks experimental validation of these methods for this compound synthesis, making the ylide approach the gold standard.

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